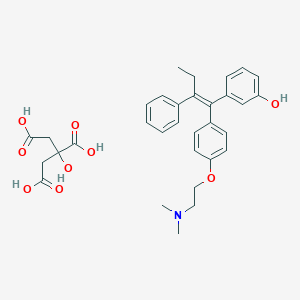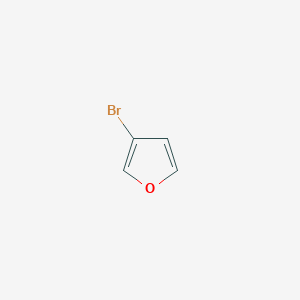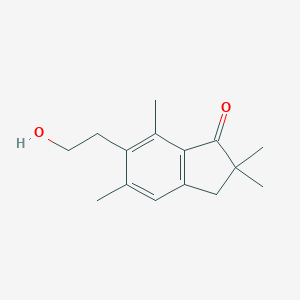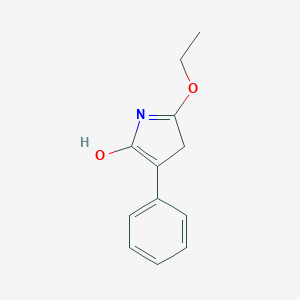
2-ethoxy-4-phenyl-3H-pyrrol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-4-phenyl-3H-pyrrol-5-ol is a compound that belongs to the pyrrole family. It is also known as EPP or 2-ethoxy-4-phenyl-5-hydroxymethyl-3H-pyrrole. This compound has gained a lot of attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been shown to have a number of biochemical and physiological effects. It exhibits potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-ethoxy-4-phenyl-3H-pyrrol-5-ol. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials. Another area of interest is its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the optimal dosage and administration route for this compound in these settings.
Synthesis Methods
The synthesis of 2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been achieved by several methods. One of the most commonly used methods is the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium hydroxide in the presence of copper powder. Another method involves the reaction of 2-ethoxy-4-phenyl-3-bromomethyl-pyrrole with sodium methoxide in the presence of copper powder.
Scientific Research Applications
2-ethoxy-4-phenyl-3H-pyrrol-5-ol has been extensively studied for its potential applications in scientific research. It has been found to have potent antioxidant and anti-inflammatory properties. It also exhibits neuroprotective effects and has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
148183-65-7 |
|---|---|
Product Name |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-4-phenyl-3H-pyrrol-5-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-8-10(12(14)13-11)9-6-4-3-5-7-9/h3-7,14H,2,8H2,1H3 |
InChI Key |
PRQAZRXMBKPTCC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
Canonical SMILES |
CCOC1=NC(=C(C1)C2=CC=CC=C2)O |
synonyms |
3H-Pyrrol-5-ol,2-ethoxy-4-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



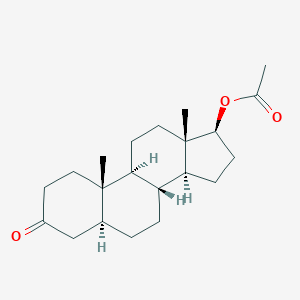
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)

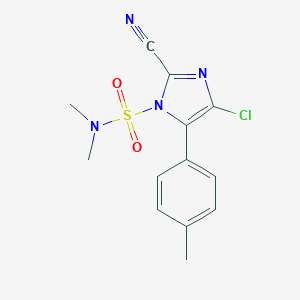

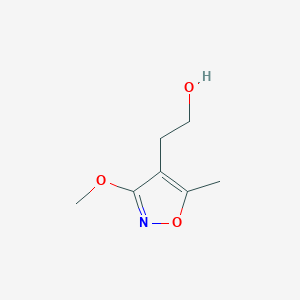

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
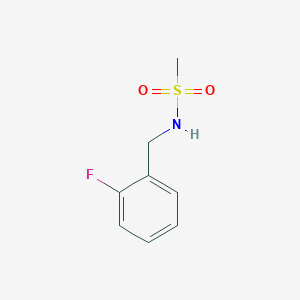
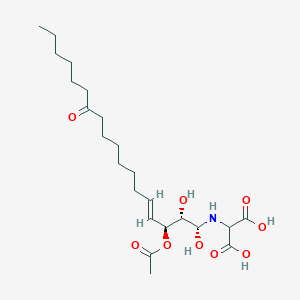
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
